8-Hydroxyguanine Hydrochloride

Analytical Chemistry Oxidative Stress Biomarker Standardization

8-Hydroxyguanine Hydrochloride (8-Oxoguanine HCl) is the hydrochloride salt of the free base oxidative lesion, delivering superior aqueous solubility versus the poorly soluble free base for reliable standard preparation. Critically distinct from nucleoside biomarkers 8-OHdG and 8-OHG, it is the essential calibrator for LC-MS/MS quantification of urinary free base—the predominant RNA oxidation metabolite. Use in replication fidelity assays to induce signature G→T transversions (up to 16% mutation frequency). Ensure accurate partitioning of DNA vs. RNA oxidative damage; avoid cross-analyte substitution. ≥98% purity, ready-to-use analytical standard.

Molecular Formula C5H6ClN5O2
Molecular Weight 203.59 g/mol
CAS No. 1246818-54-1
Cat. No. B587949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyguanine Hydrochloride
CAS1246818-54-1
Synonyms2-Amino-7,9-dihydro-1H-purine-6,8-dione Hydrochloride;  2-Amino-6,8-purinediol Hydrochloride;  8-Hydroxyguanine Hydrochloride;  8-Oxo-7,8-dihydroguanine Hydrochloride;  8-Oxoguanine Hydrochloride;  NSC 22720; 
Molecular FormulaC5H6ClN5O2
Molecular Weight203.59 g/mol
Structural Identifiers
InChIInChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H
InChIKeyNZKRTEBHJIBRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A crystalline solid

8-Hydroxyguanine Hydrochloride (CAS 1246818-54-1): A Specialized Endogenous Metabolite for Precision Oxidative Stress Research


8-Hydroxyguanine Hydrochloride (CAS 1246818-54-1), also known as 8-Oxoguanine Hydrochloride, is a synthetic hydrochloride salt of the oxidized purine base 8-hydroxyguanine . It serves as a stable, ready-to-use analytical standard and experimental tool, representing the free base form of a critical DNA damage product generated when hydroxyl radicals attack guanine residues in nucleic acids under oxidative stress . This compound is fundamentally distinct from its nucleoside and deoxynucleoside counterparts, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG) and 8-hydroxyguanosine (8-OHG), in its biological origin, analytical behavior, and utility in specific research assays [1].

8-Hydroxyguanine Hydrochloride: Why It Cannot Be Substituted by Common In-Class Analogs for Rigorous Oxidative Damage Quantification


Generic substitution between the free base (8-Hydroxyguanine) and its nucleoside forms (8-OHdG, 8-OHG) or alternative salts is not scientifically valid for procurement in analytical chemistry and oxidative stress research. The hydrochloride salt of 8-Hydroxyguanine provides a distinct solubility advantage over its poorly soluble free base counterpart, a critical factor for preparing reliable analytical standard solutions [1]. Furthermore, the free base (8-oxo-Gua) and its deoxynucleoside (8-oxo-dG) represent distinct biological entities with different origins, metabolic fates, and analytical behaviors; they are not interchangeable biomarkers [2]. For instance, the free base is the predominant urinary excretion product of total RNA oxidation, while 8-oxo-dG primarily reflects DNA repair [2]. Using an incorrect standard, such as substituting the free base for the deoxynucleoside, will lead to inaccurate quantification and misinterpretation of oxidative damage to different nucleic acid pools.

8-Hydroxyguanine Hydrochloride: Quantified Differentiation Evidence for Informed Scientific Procurement


Solubility Enhancement in Aqueous Solutions for Analytical Standard Preparation

The hydrochloride salt form of 8-Hydroxyguanine exhibits substantially improved solubility in aqueous solutions compared to its free base counterpart, a critical factor for preparing reliable analytical standard solutions. While the free base is practically insoluble in water (<0.1 mg/mL), the hydrochloride salt achieves a solubility of 1 mg/mL in 2 M NaOH, representing an at least 10-fold enhancement in solubility [1]. This differentiation is essential for preparing stock solutions for HPLC and LC-MS/MS calibration curves.

Analytical Chemistry Oxidative Stress Biomarker Standardization

Defined Mutational Signature for G→T Transversion Specificity in In Vivo Models

In a controlled in vivo reversion assay, 8-hydroxyguanine (oh8Gua) induced mutations at a specific site with a frequency of 0.7%, where 22 of the 23 mutations (96%) were specific G→T transversions [1]. This high specificity is a hallmark of oh8Gua-mediated mutagenesis. In contrast, a related oxidized base, 8-oxoadenine, induces a different mutational spectrum [2]. Furthermore, in a forward mutation assay, substituting oh8dGTP for dGTP during polymerization resulted in a 16% mutant frequency, with 76 of 78 mutations (97%) being A→C substitutions, caused by oh8Gua pairing with adenine [1].

Mutagenesis Carcinogenesis Genetic Toxicology

Predominant Abundance in Urine as a Marker for Total Nucleic Acid Oxidation

Using a direct HPLC-MS/MS method, analysis of human urine revealed that the oxidized free base (8-oxo-Gua) accounts for 64% of the total excreted 8-hydroxylated guanine species, compared to only 23% for the ribonucleoside (8-oxo-Guo) and 13% for the deoxynucleoside (8-oxo-dGuo) [1]. This demonstrates that the free base is the predominant urinary excretion product. In contrast, 8-oxo-dG is the most popular biomarker for measuring oxidative stress from DNA, yet it represents a minority of the total excreted pool [2].

Biomarker Discovery Epidemiology Clinical Chemistry

Enhanced Analytical Sensitivity in LC-MS/MS Compared to GC/MS Artifacts

LC-MS/MS methods for 8-hydroxyguanine quantification offer significant advantages over GC/MS in terms of reducing artifactual oxidation during sample preparation. A study on derivatization conditions for GC/MS analysis showed that silylation at 140°C increased measured 8-hydroxyguanine levels by 8-fold compared to derivatization at 23°C, primarily due to artifactual oxidation of guanine [1]. In contrast, direct injection LC-MS/MS methods, such as the one developed by Weimann et al., achieve detection limits of ~2 nM (50 fmol injected) for the free base without requiring pre-treatment or derivatization, thereby minimizing artifact generation [2].

Analytical Chemistry Mass Spectrometry Method Validation

Optimal Research Applications for 8-Hydroxyguanine Hydrochloride: Leveraging Its Unique Properties


Development and Validation of LC-MS/MS Assays for Urinary 8-Oxo-Gua

Its improved aqueous solubility allows for the preparation of high-concentration, stable standard stock solutions [1]. Use this compound as the primary calibrator for HPLC-MS/MS methods targeting the free base in urine, where it is the dominant oxidative damage product (64% of total excreted 8-OH-Gua species) [2]. Its use is critical for avoiding the high-temperature artifacts that plague GC/MS analysis [3].

Mechanistic Studies of 8-Oxo-Gua-Induced Mutagenesis

Use the hydrochloride salt to create defined DNA templates or substrate pools for in vitro and in vivo replication assays. This standard enables researchers to reliably induce and quantify the specific G→T and A→C substitution mutations that are the hallmark of 8-oxo-Gua, with mutation frequencies of up to 16% in forward assays [4]. This allows for precise investigation of DNA polymerase bypass and repair mechanisms.

Differential Quantification of DNA vs. RNA Oxidative Damage

Use 8-Hydroxyguanine hydrochloride as an analytical standard in assays designed to distinguish between DNA and RNA oxidation. Since the free base is the major urinary metabolite of RNA turnover, while 8-oxo-dG is a marker for DNA repair [2], accurate quantification of the free base is essential for studies aiming to assess total nucleic acid oxidation or to partition oxidative stress damage between RNA and DNA pools.

Preparation of Stable In Vivo Formulations for Rodent Studies

Leverage its improved solubility profile to prepare formulations for in vivo administration in rodent models of oxidative stress or cancer [1]. This can be used in studies examining the accumulation of oxidative damage (e.g., in Ogg1-deficient mice where 8-oxo-Gua levels are 4.2-fold higher than in wild-type) or in carcinogenicity studies where the compound's defined mutagenic signature is a key endpoint [5].

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